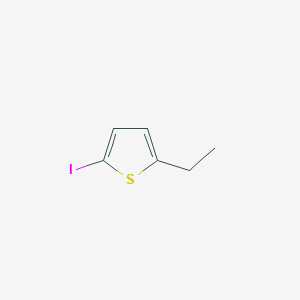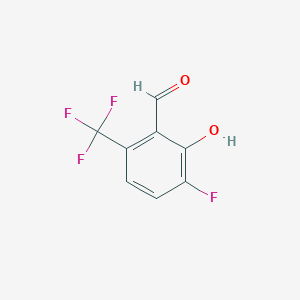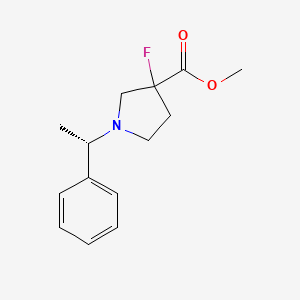
Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorine atom, a phenylethyl group, and a carboxylate ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:
Batch Reactors: For small-scale production.
Continuous Flow Reactors: For large-scale production, offering better control over reaction parameters and improved efficiency.
化学反应分析
Types of Reactions
Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and phenylethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or other biochemical processes, leading to its observed effects.
相似化合物的比较
Similar Compounds
Methyl 3-fluoro-1-phenylethylpyrrolidine-3-carboxylate: Lacks the (S)-configuration.
Methyl 3-chloro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate: Contains a chlorine atom instead of fluorine.
Methyl 3-fluoro-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate: Contains the ®-configuration.
Uniqueness
Methyl 3-fluoro-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific stereochemistry ((S)-configuration) and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C14H18FNO2 |
|---|---|
分子量 |
251.30 g/mol |
IUPAC 名称 |
methyl 3-fluoro-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3/t11-,14?/m0/s1 |
InChI 键 |
AQVQMPFPMLZLHT-ZSOXZCCMSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F |
规范 SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



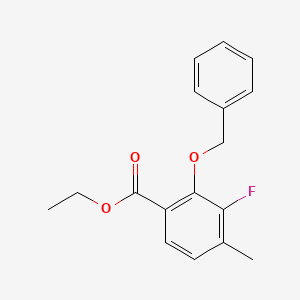
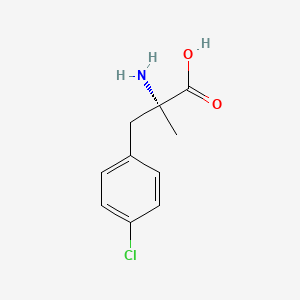
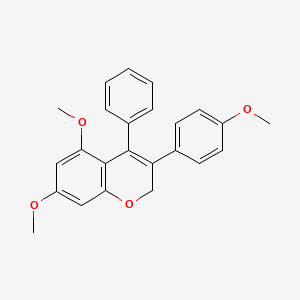
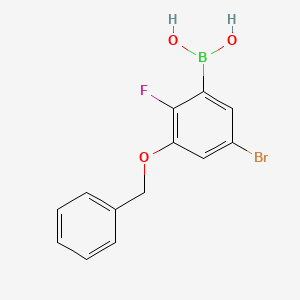

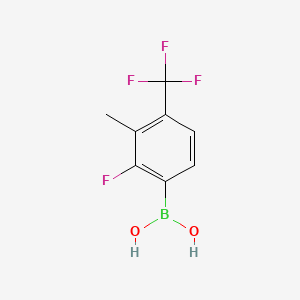
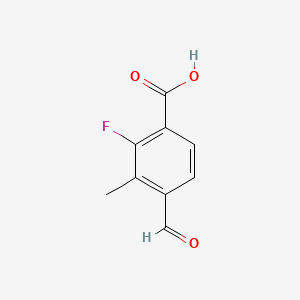
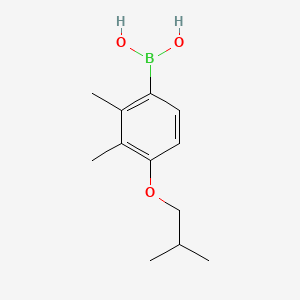
![3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14023063.png)
![2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14023067.png)
![tert-Butyl (S)-7-(hydroxymethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14023078.png)
